7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one
Overview
Description
“7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one” is a chemical compound with the molecular formula C17H12Cl2O3 . It has an average mass of 335.181 Da and a mono-isotopic mass of 334.016357 Da .
Synthesis Analysis
The synthesis of this compound has been described in the context of developing novel selective monoamine oxidase (MAO) B inhibitors . The compound was designed, synthesized, and evaluated as an MAO inhibitor .Molecular Structure Analysis
The molecular structure of this compound includes a coumarin core (2H-chromen-2-one) with a chloromethyl group at the 4-position and a 3-chlorobenzyl group attached via an oxygen atom at the 7-position .Chemical Reactions Analysis
The compound has been evaluated as a monoamine oxidase (MAO) B inhibitor . Several compounds with MAO-B inhibitory activity in the nanomolar range and excellent MAO-B selectivity were identified .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H12Cl2O3, an average mass of 335.181 Da, and a mono-isotopic mass of 334.016357 Da .Scientific Research Applications
- Application : Computational and experimental studies identified 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772) as a potent and selective MAO-B inhibitor. It exhibits rapid blood-brain barrier penetration and short-acting effects, making it promising for neurodegenerative disorders like Parkinson’s disease .
Monoamine Oxidase B (MAO-B) Inhibition
Mechanism of Action
Target of Action
The primary target of the compound 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one is Amine oxidase [flavin-containing] B . This enzyme, also known as MAO-B , plays a crucial role in the metabolism of biogenic amines in the brain and peripheral tissues .
Mode of Action
The compound interacts with its target, MAO-B, by inhibiting its activity .
Biochemical Pathways
The inhibition of MAO-B affects the metabolic pathways of several biogenic amines, including dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, stress response, and cognitive function .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
By inhibiting MAO-B, the compound can increase the levels of biogenic amines in the brain . This could potentially have therapeutic effects in conditions associated with reduced levels of these neurotransmitters, such as depression and Parkinson’s disease .
Future Directions
The compound has been identified as a promising clinical candidate for the treatment of neurodegenerative diseases due to its potent and selective MAO-B inhibitory activity, rapid blood-brain barrier penetration, short-acting and reversible inhibitory activity, slight inhibition of selected cytochrome P450s, and low in vitro toxicity .
properties
IUPAC Name |
4-(chloromethyl)-7-[(3-chlorophenyl)methoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3/c18-9-12-7-17(20)22-16-8-14(4-5-15(12)16)21-10-11-2-1-3-13(19)6-11/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZPSXGFOLSFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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